molecular formula C9H6BrF3O B185846 3'-Bromo-5'-(trifluoromethyl)acetophenone CAS No. 154259-25-3

3'-Bromo-5'-(trifluoromethyl)acetophenone

Cat. No.: B185846
CAS No.: 154259-25-3
M. Wt: 267.04 g/mol
InChI Key: BVCLQCAMSFVBFX-UHFFFAOYSA-N
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Description

3’-Bromo-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an acetophenone core. This compound is used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

The synthesis of 3’-Bromo-5’-(trifluoromethyl)acetophenone typically involves the bromination of 3’-trifluoromethylacetophenone. One common method includes the use of bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

3’-Bromo-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3’-Bromo-5’-(trifluoromethyl)acetophenone is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-(trifluoromethyl)acetophenone depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

3’-Bromo-5’-(trifluoromethyl)acetophenone can be compared with other similar compounds, such as:

    2-Bromo-4’-(trifluoromethyl)acetophenone: Similar structure but with the bromine atom in a different position.

    3-Bromo-5-methoxypyridine: Contains a methoxy group instead of a trifluoromethyl group.

    4-(Trifluoromethyl)phenacyl bromide: Similar functional groups but different overall structure.

The uniqueness of 3’-Bromo-5’-(trifluoromethyl)acetophenone lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCLQCAMSFVBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A flask was charged with water (42 ml), cooled to 0° C., and treated with concentrated hydrochloric acid (21.7 ml) and sulfuric acid (5.66 ml). To this was added 3-amino-5-bromobenzotrifluoride (8.77 ml, 62.5 mmol). The reaction was treated with a solution of sodium nitrite (5.39 g, 78 mmol) in water (10 mL). The resulting reaction mixture was stirred for 30 min at 0° C. The reaction was transferred to a solution of acetaldoxime (5.71 ml, 94 mmol) and copper(II) sulfate (0.499 g, 3.12 mmol) in water (30 mL) at room temperature. After stirring for 1 h at room temperature, the reaction was heated to reflux and held there for 3 h. The reaction was cooled and diluted with pentane. It gave an intractable suspension. The reaction mixture was filtered through a sintered glass funnel. The layers were separated. The organics were washed with water, then brine, dried over magnesium sulfate, and concentrated. The crude residue was distilled (high vacuum, 75° C.) to give 3 fractions of varying levels of purity. Total yield was 8.5 g (51%) with purity that ranged from 10:1 to 1:1. 1H NMR (500 MHz, CDCl3) δ ppm 8.25 (s, 1H), 8.11 (s, 1H), 7.95 (s, 1H), 2.63 (s, 3H).
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Quantity
5.66 mL
Type
reactant
Reaction Step Two
Quantity
8.77 mL
Type
reactant
Reaction Step Three
Quantity
5.39 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
acetaldoxime
Quantity
5.71 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0.499 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The title compound was prepared from 1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol (Reference Example 40) by a procedure similar to the one described for 3-chloro-5-(trifluoromethyl)benzaldehyde (Reference Example 31) to provide 1-(3-bromo-5-(trifluoromethyl)-phenyl)ethanone (17.94 g, 85%) as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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